molecular formula C20H34N4O3 B166915 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide CAS No. 139348-58-6

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide

Cat. No.: B166915
CAS No.: 139348-58-6
M. Wt: 378.5 g/mol
InChI Key: MZXZUNFTSSFJBQ-UHFFFAOYSA-N
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Description

Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- is a complex organic compound with significant applications in various scientific fields. It is known for its role as an intermediate in the synthesis of other compounds, particularly in medicinal chemistry.

Preparation Methods

The synthesis of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- involves multiple steps. One common synthetic route includes the reaction of cyclopentanecarboxylic acid with appropriate amines and pyrimidine derivatives under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine and pyrimidine moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It plays a role in the study of enzyme interactions and protein binding.

    Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of receptor antagonists.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action involves binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- can be compared with other similar compounds, such as:

  • N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide
  • 8-Cyclopentyl-1,3-dipropylxanthine

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- lies in its specific interactions with molecular targets and its role as an intermediate in the synthesis of receptor antagonists .

Properties

CAS No.

139348-58-6

Molecular Formula

C20H34N4O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide

InChI

InChI=1S/C20H34N4O3/c1-7-11-23-15(21)13(17(26)24(12-8-2)18(23)27)22-16(25)14-19(3,4)9-10-20(14,5)6/h14H,7-12,21H2,1-6H3,(H,22,25)

InChI Key

MZXZUNFTSSFJBQ-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N

Synonyms

Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,5-tetramethyl-

Origin of Product

United States

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